ALUMINUM 2,9,16,23-TETRAPHENOXY-29 H ,31 H-PHTHALOCYANINE HYDROXIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

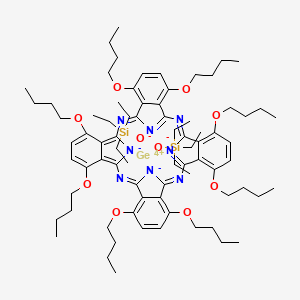

Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine Hydroxide, also known as AlPc(OH), is an organometallic compound . It has a linear formula of C56H33AlN8O5 . This compound is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Molecular Structure Analysis

The compound has a molecular weight of 924.9 g/mol . The SMILES string representation of the compound is [O-] [H].O (c1ccccc1)c2ccc3c4nc (nc5n6 [Al+]n7c (nc8nc (nc6c9cc (Oc%10ccccc%10)ccc59)c%11ccc (Oc%12ccccc%12)cc8%11)c%13ccc (Oc%14ccccc%14)cc%13c7n4)c3c2 .Physical And Chemical Properties Analysis

The compound appears as a solid . Its exact mass and monoisotopic mass are both 924.23893 g/mol . The compound’s absorption λ max is between 681-686 nm . Unfortunately, the melting point, boiling point, density, and solubility in water are not available .Wissenschaftliche Forschungsanwendungen

Oxygen Sensing : Amao, Asai, and Okura (2000) developed an optical oxygen sensor using an aluminum phthalocyanine–polystyrene film. This sensor is based on the fluorescence quenching of the film by oxygen, indicating its potential in oxygen detection technologies (Amao et al., 2000).

Corrosion Inhibition : Dibetsoe et al. (2015) investigated the use of various phthalocyanines, including aluminum phthalocyanine, as corrosion inhibitors for aluminum in acidic medium. Their research revealed that these compounds showed significant inhibition efficiencies, suggesting their potential in protecting metals from corrosion (Dibetsoe et al., 2015).

Photovoltaic Applications : Amao and Komori (2003) developed a dye-sensitized solar cell using a nanocrystalline TiO2 film electrode modified by aluminum phthalocyanine. This cell demonstrated an increased photocurrent and photovoltage, highlighting the use of aluminum phthalocyanine in solar energy conversion (Amao & Komori, 2003).

Organic Photovoltaic Cells : Raboui et al. (2015) synthesized novel axially phenoxylated aluminum phthalocyanines and integrated them into organic photovoltaic devices. Their findings suggest that these materials can enhance the open-circuit voltage of the devices, indicating their potential in organic electronics (Raboui et al., 2015).

Photodynamic Therapy : Ben-hur and Rosenthal (1986) explored the use of aluminum phthalocyanine tetrasulfonate in photodynamic therapy, demonstrating its efficiency in causing red blood cell lysis upon light exposure. This suggests its potential application in cancer treatment (Ben-hur & Rosenthal, 1986).

Hybrid Material Formation : Staniford et al. (2015) reported the formation of novel organic-inorganic hybrid materials combining nanoscaled layered silicates and native aluminum hydroxide phthalocyanine. These hybrids exhibit efficient emission and singlet oxygen generation in aqueous solutions, opening avenues for diverse applications (Staniford et al., 2015).

Catalysis : Rajagopal, Kim, and George (2007) found that aluminum phthalocyanine acts as an effective catalyst for the cyanosilylation of various aldehydes. This demonstrates its potential in catalysis and organic synthesis (Rajagopal et al., 2007).

Safety And Hazards

Eigenschaften

InChI |

InChI=1S/C56H38N8O4.Al.H2O/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;1H2/q-2;+3;/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUBOUSDZFNKCM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C7N5[Al+]N8C(=C9C=CC(=CC9=C8NC1=C2C=CC(=CC2=C(N1)N7)OC1=CC=CC=C1)OC1=CC=CC=C1)N4)OC1=CC=CC=C1.[OH-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H39AlN8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746090 |

Source

|

| Record name | PUBCHEM_71310166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

930.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide | |

CAS RN |

128897-67-6 |

Source

|

| Record name | PUBCHEM_71310166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Methano-1H-cyclopenta[b]pyridine(9CI)](/img/no-structure.png)